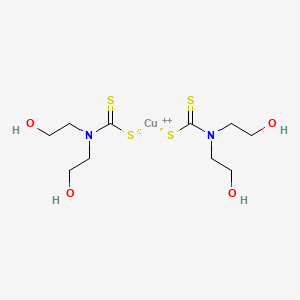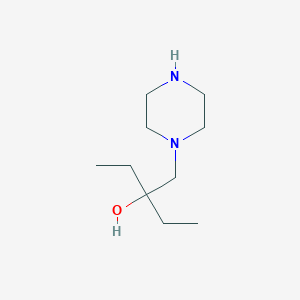
3-(Piperazin-1-ylmethyl)pentan-3-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Piperazin-1-ylmethyl)pentan-3-OL is a compound that features a piperazine ring attached to a pentanol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Piperazin-1-ylmethyl)pentan-3-OL typically involves the reaction of piperazine with a suitable pentanol derivative under controlled conditions. One common method involves the alkylation of piperazine with 3-chloropentan-3-OL in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Purification steps such as distillation or recrystallization are employed to obtain the final product with the desired specifications.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Piperazin-1-ylmethyl)pentan-3-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide.
Major Products
Oxidation: Formation of 3-(Piperazin-1-ylmethyl)pentan-3-one.
Reduction: Formation of this compound derivatives.
Substitution: Formation of various substituted piperazine derivatives.
Applications De Recherche Scientifique
3-(Piperazin-1-ylmethyl)pentan-3-OL has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and antiviral activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Mécanisme D'action
The mechanism of action of 3-(Piperazin-1-ylmethyl)pentan-3-OL involves its interaction with specific molecular targets. The piperazine ring can bind to receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of neurotransmitter pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Piperazin-1-yl)propan-2-OL: Similar structure but with a shorter carbon chain.
3-(Piperazin-1-yl)-1,2-benzothiazole: Contains a benzothiazole ring instead of a pentanol backbone.
3-(Piperazin-1-yl)propan-2-one: Ketone derivative with a similar piperazine moiety.
Uniqueness
3-(Piperazin-1-ylmethyl)pentan-3-OL is unique due to its specific combination of a piperazine ring and a pentanol backbone, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
369626-06-2 |
|---|---|
Formule moléculaire |
C10H22N2O |
Poids moléculaire |
186.29 g/mol |
Nom IUPAC |
3-(piperazin-1-ylmethyl)pentan-3-ol |
InChI |
InChI=1S/C10H22N2O/c1-3-10(13,4-2)9-12-7-5-11-6-8-12/h11,13H,3-9H2,1-2H3 |
Clé InChI |
IXZZLMLVZKHICW-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC)(CN1CCNCC1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


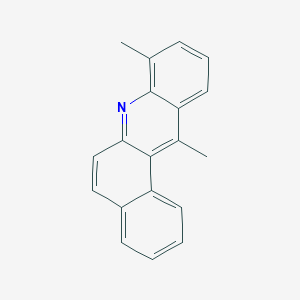
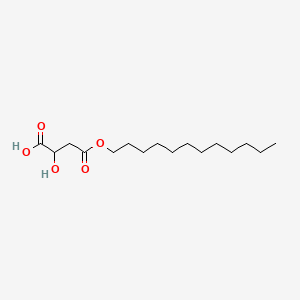
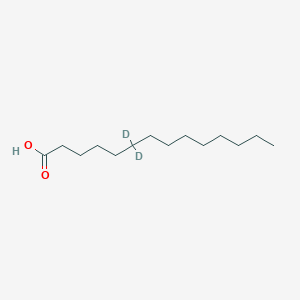
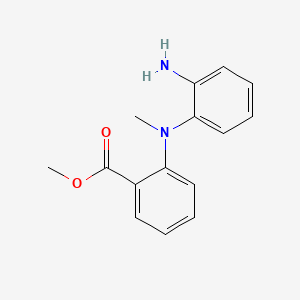
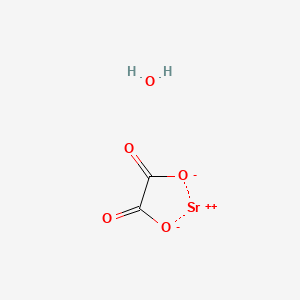
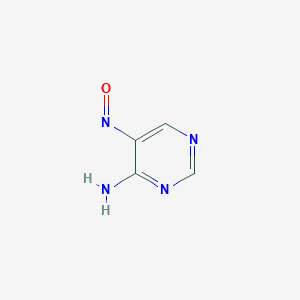
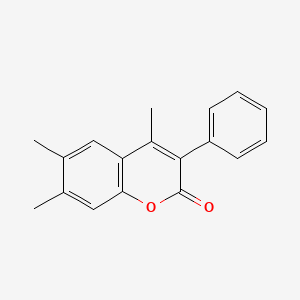
![Borate(1-),hydrotris[3-(2-thienyl)-1H-pyrazolato-kn1]-,potassium,(t-4)-(9ci)](/img/structure/B13827232.png)
![Phenylalanine,4-carboxy-N-[(1,1-dimethylethoxy)carbonyl]-](/img/structure/B13827237.png)

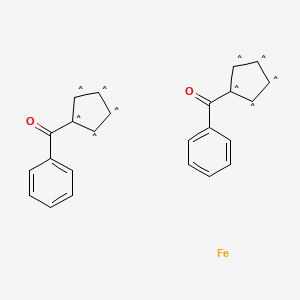
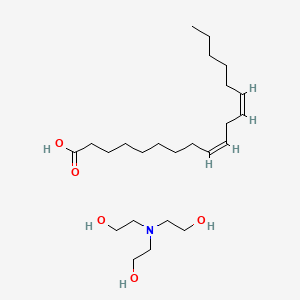
![disodium;[(1R)-1-carboxy-2-hydroxyethyl] phosphate;hydrate](/img/structure/B13827261.png)
